N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide
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Overview
Description
N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonyl group attached to a chloropyridine ring, which is further connected to a methylbutenamide moiety. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide typically involves a multi-step process. One common method starts with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated product is then reacted with 3-methylbut-2-enamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thiol-substituted pyridines
Scientific Research Applications
N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide has found applications in various scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloropyridine moiety may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but with a pyrrolidine ring instead of the methylbutenamide moiety.
3-Nitro-2-pyridinesulfenyl chloride: Contains a nitro group instead of the chloropyridine moiety.
Uniqueness
N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methylbutenamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)sulfonyl-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c1-7(2)6-9(14)13-17(15,16)8-4-3-5-12-10(8)11/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRNYDVRCSBGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NS(=O)(=O)C1=C(N=CC=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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